7-Chloropyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQOCVKIUJEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717217 | |
| Record name | 7-Chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116081-22-2 | |
| Record name | 7-Chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloropyrido 2,3 B Pyrazine and Its Analogues
Historical Evolution of Pyrido[2,3-b]pyrazine (B189457) Synthesis
The exploration of pyrido[2,3-b]pyrazine derivatives has its roots in the broader investigation of nitrogen-containing heterocycles that gained momentum in the mid-20th century. Early documented research, such as a 1959 study on the preparation of pyrido acs.orgpyrazines, laid the groundwork for the field. acs.org The foundational and most classical route established during this period involves the condensation reaction between a 1,2-diaminopyridine and a 1,2-dicarbonyl compound. clockss.org This straightforward approach proved effective for constructing the fused bicyclic ring system. Initial studies focused on establishing reliable synthetic methodologies, which have since been refined and adapted to produce a wide array of substituted analogues. The electron-deficient character of the pyrazine (B50134) ring combined with the pyridine (B92270) moiety made these compounds attractive targets for pharmaceutical and materials science research. rsc.org
Classical Approaches to 7-Chloropyrido[2,3-b]pyrazine Construction
The classical synthesis of this compound is dominated by strategies that build the pyrazine ring onto a pre-functionalized pyridine precursor.
The most direct method for synthesizing this compound involves the condensation of a halogenated diaminopyridine with an α-dicarbonyl compound. researchgate.net The key starting material for this reaction is 5-Chloro-2,3-diaminopyridine. chemsrc.com This precursor is reacted with a 1,2-dicarbonyl compound, such as glyoxal, in a suitable solvent. chemsrc.comrsc.org The reaction typically proceeds by heating the components, often in an acidic medium like acetic acid, to facilitate the cyclization and dehydration steps, leading to the formation of the aromatic pyrazine ring. iucr.org
This strategy is highly versatile and has been used to create a variety of analogues by changing the dicarbonyl component. For instance, the reaction of 5-bromo-2,3-diaminopyridine with 2,2'-thenil in refluxing glacial acetic acid yields the corresponding 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. iucr.org The regioselectivity can be a concern when using unsymmetrical dicarbonyl compounds, potentially leading to a mixture of isomers. clockss.orgresearchgate.net
| Precursor 1 | Precursor 2 | Conditions | Product | Reference |
| 5-Bromo-2,3-diaminopyridine | 2,2'-Thenil | Glacial Acetic Acid, Reflux | 7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | iucr.org |
| 2-Chloro-3,4-diaminopyridine | Phenylglyoxal | Ethanol (B145695), Reflux | 5-Chloro-2-phenylpyrido[3,4-b]pyrazine (Isomer) | clockss.org |
| 5-Chloro-2,3-diaminopyridine | Glyoxal Sodium Bisulfite | Not Specified | This compound | chemsrc.com |
The formation of the pyrazine ring is the critical cyclization step in the condensation reaction. An alternative classical approach involves forming the pyridopyrazinone core first, followed by a chlorination step. In one such multi-step synthesis, 3-nitropyridin-2-amine is first brominated and then reduced to afford a diamine intermediate. ikm.org.my This diamine is then cyclized with glyoxylic acid monohydrate to form a pyrido[2,3-b]pyrazin-3(4H)-one derivative. ikm.org.my The crucial chlorination of the 7-position is then achieved by treating this intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) at an elevated temperature, yielding the desired 7-chloro-substituted product. ikm.org.my This method is particularly useful when direct condensation with a chlorinated diamine is problematic or when further modifications on the pyrazinone ring are desired before chlorination.
Another strategy involves the cyclization of intermediates formed from the reaction of a diaminopyridine with compounds like pyrazine-2,3-dicarboxylic acid anhydride. This leads to a carbamoylpyrazine-2-carboxylic acid, which can then undergo thermal cyclization to form the fused pyridopyrazine system. vulcanchem.com
Modern and Green Chemistry Synthetic Routes
Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of synthesizing pyrido[2,3-b]pyrazines.
Modern synthetic efforts have incorporated catalytic systems to improve yields and expand the molecular diversity of pyrido[2,3-b]pyrazine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for modifying the this compound core. ikm.org.my The chlorine atom at the 7-position serves as an effective handle for introducing new carbon-carbon or carbon-nitrogen bonds, allowing for the synthesis of a wide range of analogues that would be difficult to access through classical condensation.
Copper-catalyzed reactions have also emerged as a viable method for pyrazine synthesis. sioc-journal.cn These catalysts can be used for C-N bond formation to introduce various functional groups. researchgate.net Furthermore, greener approaches are being developed, such as using potassium tert-butoxide in aqueous methanol (B129727) at room temperature, which avoids the need for expensive catalysts and high temperatures. tandfonline.com Multicomponent reactions, which allow for the assembly of complex molecules like pyrido[2,3-b]pyrazines in a single step from three or more reactants, represent another modern and efficient strategy. rsc.org
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Suzuki Coupling | Pd(dppf)Cl₂ | 7-Chloro-8-methylpyrido[2,3-b]pyrazin-3(4H)-one + Boronic Acid | 7-Aryl-8-methylpyrido[2,3-b]pyrazin-3(4H)-one | ikm.org.my |
| Buchwald-Hartwig Coupling | Pd₂(dba)₃, Xantphos | 7-Chloro-8-methylpyrido[2,3-b]pyrazin-3(4H)-one + Amine | 7-Amino-8-methylpyrido[2,3-b]pyrazin-3(4H)-one | ikm.org.my |
| C-N Bond Formation | Copper Catalyst | 8-Iodopyrido[2,3-b]pyrazine + Azole | 8-Azolyl-pyrido[2,3-b]pyrazine | researchgate.net |
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature on the flow synthesis of this compound is not widely published, the principles have been successfully applied to the synthesis of related nitrogen-containing heterocycles like pyrazoles and pyrazolopyridines. mdpi.com
A hypothetical flow protocol for the synthesis of this compound would involve pumping solutions of 5-chloro-2,3-diaminopyridine and a dicarbonyl compound through separate inlets into a T-mixer. The combined stream would then pass through a heated coil or a packed-bed reactor to facilitate the condensation and cyclization. The residence time, temperature, and pressure within the reactor can be precisely controlled to optimize the reaction yield and minimize the formation of byproducts. This continuous process allows for rapid production and purification, representing a promising avenue for the large-scale and sustainable manufacturing of this important chemical scaffold. goflow.atulisboa.pt
Solvent-Free and Environmentally Benign Syntheses
The development of synthetic routes that minimize environmental impact is a significant goal in modern chemistry. For pyridopyrazine systems, including analogues of this compound, several strategies have been explored that align with the principles of green chemistry, such as using water as a solvent, employing microwave irradiation to reduce reaction times, and conducting reactions under solvent-free conditions. researchgate.net
One notable environmentally friendly approach involves the condensation of o-phenylenediamine (B120857) with benzil (B1666583) to form 2,3-diphenyl quinoxaline (B1680401), a related nitrogen-containing heterocyclic system. This reaction has been successfully carried out using practical techniques like ultrasound and stirring in environmentally benign solvents such as ethanol or water, avoiding the use of more harmful organic solvents. rsc.org Such methods offer advantages like simpler workups and cleaner reaction profiles. rsc.org
Transition metal-catalyzed reactions, which are pivotal in synthesizing many heterocyclic compounds, have also been adapted to be more environmentally friendly. For instance, the Suzuki–Miyaura cross-coupling reaction, used for creating carbon-carbon bonds, has been performed in aqueous media. Catalytic systems based on palladium complexes of N-heterocyclic carbenes (NHC) have proven effective for the coupling of heteroaryl chlorides, including those based on pyrazine and pyridine, with boronic acids in water. ineosopen.org This approach is significant as it replaces volatile organic solvents with water, a non-toxic and non-flammable alternative.
Solvent-free catalysis represents another major advancement. Transition metal complexes have been employed to catalyze carbon-carbon and carbon-nitrogen bond formations in the synthesis of various aromatic and heteroaromatic compounds without any solvent. ineosopen.org These methods are not only ecologically sound but can also lead to higher efficiency and lower costs by reducing waste and simplifying product purification. ineosopen.org For example, the synthesis of 1,2,3-triazoles, another class of nitrogen heterocycles, has been achieved under solvent-free conditions, demonstrating the broad applicability of this approach. ineosopen.org While direct examples for this compound are not extensively detailed, these methodologies for related aza-heterocycles provide a clear blueprint for developing greener syntheses.
| Method | Key Features | Compound Class |
| Ultrasound/Stirring in Water/Ethanol | Avoids harmful solvents, simple workup | Quinoxalines |
| Aqueous Suzuki–Miyaura Coupling | Uses water as solvent, Pd-NHC catalyst | Biaryls, Heteroaryl compounds |
| Solvent-Free Catalysis | No solvent, high efficiency, reduced waste | Aromatic and Heteroaromatic compounds |
| Microwave Irradiation | Reduced reaction times, often solvent-free | Pyrimidines |
Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis
The synthesis of substituted pyrido[2,3-b]pyrazines often presents challenges in controlling selectivity, particularly when unsymmetrical starting materials are used, which can lead to the formation of multiple isomers.
A primary method for constructing the pyrido[2,3-b]pyrazine core is the condensation reaction between a pyridinediamine and an α-dicarbonyl compound. researchgate.net If the dicarbonyl compound is unsymmetrical, two different regioisomers can be formed. researchgate.net Research into this reaction has shown that the regioselectivity can be significantly influenced by the reaction conditions. For instance, conducting the condensation at low temperatures in acidic solvents like acetic acid or trifluoroacetic acid can favor the formation of one regioisomer over the other. researchgate.net This control is critical as different regioisomers can exhibit substantially different biological activities. researchgate.net
Another advanced and highly regioselective method involves the electrophilic activation of 2H-azirines with triflic anhydride. This intermediate reacts with a 3-amino-2-fluoropyridine (B75623) through nucleophilic addition, followed by an intramolecular aromatic nucleophilic substitution (SNAr) to form the pyrazine ring. The process ultimately yields a single regioisomer of the 2-aryl-pyrido[2,3-b]pyrazine scaffold. researchgate.net This strategy effectively overcomes the regioselectivity issues commonly encountered in traditional condensation reactions. researchgate.net
The functionalization of a pre-existing pyridine ring is another key strategy where regioselectivity is paramount. For example, in the synthesis of precursors to complex molecules, the directed ortho-metalation of 2-chloronicotinic acid derivatives using bases like lithium tmp-amide (LiTMP) has been shown to proceed with excellent selectivity for the 4-position of the pyridine ring. mdpi.com This allows for the specific introduction of substituents at a desired location. Similarly, halogen-metal exchange reactions on di- or tri-halogenated pyridines can be highly regioselective, depending on the specific halogen atoms and the reaction conditions, providing a pathway to selectively functionalize the pyridine core before constructing the pyrazine ring. mdpi.com
The table below summarizes key factors influencing selectivity in the synthesis of pyrido[2,3-b]pyrazine analogues.
| Synthetic Step | Selectivity Type | Controlling Factors | Outcome |
| Condensation of Pyridinediamine and α-Diketone | Regioselectivity | Low temperature, acidic solvent (e.g., acetic acid) | Increased formation of the desired regioisomer. researchgate.net |
| Activation of 2H-Azirines with Tf₂O | Regioselectivity | Use of 3-amino-2-fluoropyridine and specific reaction pathway | Formation of a single regioisomer of 2-aryl-pyrido[2,3-b]pyrazine. researchgate.net |
| ortho-Metalation of 2-Chloronicotinic Acid | Regioselectivity | Directed metalation using specific bases (e.g., LiTMP) | Selective functionalization at the C-4 position. mdpi.com |
Scale-Up Considerations for Research and Development
Transitioning a synthetic route from a small-scale laboratory setting to a larger research and development or pilot plant scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, robust, and economically viable. wdh.ac.id
Key considerations for the scale-up of a synthesis for a compound like this compound include:
Process Safety: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio of larger reactors, which makes heat dissipation less efficient. scale-up.com A thorough thermal process safety evaluation is crucial. This involves using tools like reaction calorimetry to measure heat flow and predict the thermal behavior of the reaction on a larger scale. scale-up.com
Kinetics and Process Understanding: A deep understanding of the reaction kinetics is vital for a successful scale-up. scale-up.com Data-rich experiments, often using automated reactors and in-situ analytical techniques (like FTIR), can be used to build kinetic models. scale-up.com These models help in predicting how changes in concentration, temperature, and addition rates will affect reaction time, yield, and impurity formation, allowing for the optimization of the process for a larger scale. scale-up.com
Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents become more critical on a larger scale. A process that is feasible in the lab might be economically unviable or too hazardous for pilot-plant production. The synthesis of Palbociclib, for example, involved a Grignard-mediated SNAr coupling where control of regioselectivity was a key challenge that needed to be robust for manufacturing. scale-up.com
Workup and Purification: Isolation and purification methods that are simple in the lab, such as chromatography, can be difficult and expensive to scale up. The ideal process for large-scale synthesis should result in a product that can be easily isolated, for example, by crystallization, minimizing the need for complex purification procedures. wdh.ac.id
Impurity Profile: The formation of impurities must be well understood and controlled. Kinetic modeling can help identify operating conditions that minimize the generation of byproducts. scale-up.com For instance, in the development of a nickel-catalyzed cross-coupling reaction to form a substituted pyridine, understanding impurity generation was key to developing a robust process for scale-up. scale-up.com
Developing a scalable synthesis is an iterative process that involves close collaboration between chemists and chemical engineers to ensure that the final process is not only high-yielding but also safe, reliable, and cost-effective. wdh.ac.idscale-up.com
Chemical Transformations and Derivatization of 7 Chloropyrido 2,3 B Pyrazine
Reactivity of the Chloro Substituent: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 7-position of the pyrido[2,3-b]pyrazine (B189457) core is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atoms within the heterocyclic system, which stabilizes the intermediate Meisenheimer complex formed during the reaction. wikipedia.org This susceptibility makes the 7-chloro position a key handle for introducing a wide array of functional groups.
Amination Reactions and Formation of N-Substituted Derivatives
The displacement of the 7-chloro substituent by various amine nucleophiles is a widely employed strategy for the synthesis of N-substituted pyrido[2,3-b]pyrazine derivatives. These amination reactions are crucial for creating libraries of compounds for biological screening, as the introduction of different amino groups can significantly impact a molecule's target-binding affinity and pharmacokinetic profile. The reaction of 7-chloropyrido[2,3-b]pyrazine with a range of primary and secondary amines, often in the presence of a base, leads to the corresponding 7-amino derivatives. For instance, reactions with morpholine (B109124) or other cyclic amines proceed readily to yield the respective N-substituted products. researchgate.net
The conditions for these amination reactions can vary, with some requiring elevated temperatures to proceed efficiently. youtube.com The choice of solvent and base is also critical for optimizing the reaction yield and minimizing side products. The resulting aminopyrido[2,3-b]pyrazine derivatives serve as key intermediates for further functionalization or as final products with potential biological activity.
Etherification and Thioetherification Reactions
In addition to amination, the 7-chloro group can be displaced by oxygen and sulfur nucleophiles to form ether and thioether linkages, respectively. These reactions expand the chemical space accessible from this compound. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) can introduce a methoxy (B1213986) group at the 7-position. Similarly, treatment with thiols or their corresponding sodium salts can yield a variety of 7-thioether derivatives. These transformations are valuable for modulating the electronic properties and lipophilicity of the parent molecule.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with a halide, is a versatile method for introducing aryl or heteroaryl substituents at the 7-position. rsc.orgnih.gov This reaction typically employs a palladium catalyst, a base, and a suitable solvent system. rsc.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity, particularly with challenging substrates. rsc.org The Suzuki coupling of this compound with various boronic acids or esters provides access to a diverse range of 7-aryl- and 7-heteroarylpyrido[2,3-b]pyrazines.
Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the 7-chloro derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated systems and has been applied to the preparation of various functionalized alkynyl-substituted pyrido[2,3-b]pyrazines. researchgate.net The reaction conditions are generally mild, though optimization of the base and solvent may be necessary for specific substrates. beilstein-journals.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides an alternative and often more general method for the formation of C-N bonds compared to traditional SNAr amination. nih.govwikipedia.org This reaction can be used to couple this compound with a wide variety of amines, including those that are poor nucleophiles in SNAr reactions. researchgate.net The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. wuxiapptec.com
Electrophilic Aromatic Substitution on the Pyrido[2,3-b]pyrazine Core
The pyrido[2,3-b]pyrazine ring system is generally electron-deficient due to the presence of the nitrogen atoms. This characteristic makes electrophilic aromatic substitution reactions on the core ring system less favorable compared to electron-rich aromatic systems. However, under certain conditions, electrophilic substitution can occur. The positions most susceptible to electrophilic attack are influenced by the electronic effects of existing substituents and the inherent reactivity of the pyridine (B92270) and pyrazine (B50134) rings. For instance, nitration of the pyrido[2,3-b]pyrazine core can be achieved using strong nitrating agents, leading to the introduction of a nitro group. imist.ma The exact position of substitution will depend on the reaction conditions and the substitution pattern of the starting material.
Modifications to the Pyridine Moiety
Modifications to the pyridine portion of the this compound scaffold, other than at the 7-position, are less common but can be achieved through specific synthetic strategies. If other positions on the pyridine ring are substituted with reactive groups, these can be manipulated. For example, if a bromo substituent were present at another position, it could also participate in cross-coupling reactions. sigmaaldrich.com The relative reactivity of different halogen substituents (e.g., chloro vs. bromo) can sometimes be exploited to achieve site-selective modifications. nih.gov
Modifications to the Pyrazine Moiety
The pyrazine ring of the pyrido[2,3-b]pyrazine system also offers opportunities for chemical modification. The nitrogen atoms in the pyrazine ring can potentially undergo reactions such as N-oxidation or alkylation. smolecule.com Reduction of the pyrazine ring can also be achieved under specific conditions. For example, catalytic hydrogenation can lead to the corresponding dihydro- or tetrahydropyrido[2,3-b]pyrazine derivatives. vulcanchem.comresearchgate.net These modifications alter the planarity and electronic properties of the heterocyclic system, which can be useful for structure-activity relationship studies. Furthermore, if the pyrazine ring is substituted with other functional groups, these can be transformed. For instance, a chloro substituent on the pyrazine ring can be displaced via nucleophilic substitution. vulcanchem.com
Metalation and Organometallic Derivatives
The metalation of this compound, particularly through lithiation, represents a powerful strategy for the introduction of various functional groups. The regioselectivity of this reaction is dictated by the directing effects of the chloro substituent and the nitrogen atoms within the heterocyclic system. While direct studies on this compound are not extensively documented, the reactivity can be inferred from studies on simpler, related systems like 2-chloropyridine (B119429).
The reaction of 2-chloropyridine with strong bases like n-butyllithium (n-BuLi) can be complex, often leading to nucleophilic addition. However, the use of lithium dialkylamides, such as lithium diisopropylamide (LDA), has been shown to effect exclusive ortho-metalation at the C-3 position due to the directing effect of the chlorine atom. acs.org More advanced "superbases" like the combination of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE) have demonstrated an unusual regioselectivity, promoting lithiation at the C-6 position of 2-chloropyridine. acs.orgfigshare.comresearchgate.netnih.gov This is attributed to the ability of the base to coordinate with the pyridine nitrogen, directing deprotonation to the adjacent C-6 position. acs.org
For this compound, these precedents suggest that metalation could potentially occur at several positions. Directed ortho-metalation by the chlorine at C-7 would favor lithiation at C-8. Conversely, coordination of the lithium base with the pyridine nitrogen (N-5) could direct metalation to C-6, while coordination with the pyrazine nitrogens (N-1 and N-4) could also influence the site of deprotonation. The precise outcome would likely depend on the specific base and reaction conditions employed, as summarized in the table below, which extrapolates potential outcomes from related systems.
| Reagent | Potential Site of Metalation on this compound | Rationale/Precedent |
| LDA | C-8 | ortho-Directing effect of the chlorine atom, as seen in 2-chloropyridine. acs.org |
| n-BuLi-LiDMAE | C-6 | Coordination of the base with the pyridine nitrogen (N-5), directing metalation to the adjacent carbon, as observed in 2-substituted pyridines. acs.orgfigshare.comresearchgate.netnih.gov |
| t-BuLi | C-8 | The 2-chloropyridyl group can act as a directing group for ortho-lithiation on an attached aryl ring. nih.gov By analogy, intramolecular direction could favor the C-8 position. |
Beyond transient organometallic intermediates used for functionalization, stable organometallic complexes of pyrido[2,3-b]pyrazine derivatives have also been synthesized and characterized. For instance, rhenium(I) complexes with the general formula fac-[ReBr(CO)₃(L)] (where L is a pyrido[2,3-b]pyrazine-derived ligand) have been prepared. researchgate.net Similarly, ruthenium(II) complexes of ligands containing a pyrido[2,3-b]pyrazine core have been investigated for their electrochemical and photophysical properties. rsc.org These studies demonstrate that the nitrogen atoms of the pyrido[2,3-b]pyrazine scaffold are effective coordination sites for transition metals.
Formation of Heterocyclic Rings Annulated to the Pyrido[2,3-b]pyrazine Core
The this compound core serves as a valuable platform for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the construction of a new ring fused to the existing scaffold, can significantly modify the molecule's steric and electronic properties, often leading to compounds with interesting biological activities.
One prominent example is the formation of triazolo-fused systems. The synthesis of triazolopyridopyrazines has been described, for instance, from the condensation of a diketone with 6-chloropyridine-2,3-diamine (B1313204) to form a chloropyridopyrazine intermediate, which is then elaborated into the final tricyclic structure. google.com This suggests that this compound could undergo similar cyclization reactions, for example, by first introducing a hydrazine (B178648) moiety at the 7-position, followed by reaction with a one-carbon synthon to form a fused triazole ring.
Another approach to annulated systems is through the construction of fused pyrazole (B372694) rings. The synthesis of pyrazolo[3,4-b]pyrazines has been achieved starting from 2,6-dichloropyrazine. This involves lithiation and reaction with an aldehyde, followed by oxidation and cyclization with hydrazine. sci-hub.se This methodology could potentially be adapted to this compound to generate pyrazolo[4,3-b]pyrido[2,3-b]pyrazines.
Furthermore, the synthesis of thieno[2,3-b]pyrazines has been reported through a two-step, one-pot procedure involving a Sonogashira coupling of a dichloropyrazine with an alkyne, followed by treatment with sodium sulfide (B99878) to form the fused thiophene (B33073) ring. researchgate.net This demonstrates a viable route for the annulation of sulfur-containing heterocycles onto the pyrazine portion of the pyrido[2,3-b]pyrazine core.
The following table summarizes some representative annulation reactions on related chloro-substituted pyridopyrazine systems, providing insights into potential transformations of this compound.
| Starting Material | Reagents and Conditions | Annulated Product | Reference |
| 6-Chloropyridine-2,3-diamine derived pyrazine | 1. Diketone condensation; 2. Further reaction sequence | Triazolopyridopyrazine | google.com |
| 2,6-Dichloropyrazine | 1. LiTMP, 2-chlorobenzaldehyde; 2. MnO₂; 3. Hydrazine | Pyrazolo[3,4-b]pyrazine derivative | sci-hub.se |
| 2,3-Dichloropyrazine | 1. Phenylacetylene, Pd/Cu catalyst; 2. Na₂S | 6-Phenylthieno[2,3-b]pyrazine | researchgate.net |
| Methyl 3-aminopyrazine-2-carboxylate | 1. Dimethyl malonate, NaOEt; 2. 15% NaOH; 3. POCl₃, NaOAc/AcOH | 8-Chloropyrido[2,3-b]pyrazin-6(5H)-one | uow.edu.au |
These examples underscore the versatility of the chloropyrido[2,3-b]pyrazine scaffold in the construction of diverse, annulated heterocyclic systems, which are of considerable interest in the development of novel functional molecules.
Advanced Spectroscopic and Structural Elucidation Techniques Employed with 7 Chloropyrido 2,3 B Pyrazine Systems
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition and elucidating the structure of novel compounds like 7-chloropyrido[2,3-b]pyrazine. algimed.com HRMS provides the exact mass of the molecular ion, often to four or more decimal places, allowing for the unambiguous determination of its molecular formula. algimed.com For this compound, the molecular formula is C₇H₄ClN₃, with a calculated exact mass of approximately 165.0094 Da. chemsrc.comnih.gov
A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. savemyexams.com This results in the molecular ion appearing as two distinct peaks separated by two mass-to-charge (m/z) units: a more intense M+ peak (containing ³⁵Cl) and a less intense [M+2]+ peak (containing ³⁷Cl), with a relative intensity ratio of about 100:32. This pattern serves as a definitive signature for the presence of a single chlorine atom in the molecule.
When subjected to ionization, the molecular ion becomes energetically unstable and breaks down into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation pathways provides valuable structural information. For this compound, fragmentation is expected to occur via several routes, including the loss of the chlorine radical or the elimination of neutral molecules like hydrogen cyanide (HCN) from the heterocyclic rings. Common fragmentation pathways in heterocyclic compounds can involve alpha-cleavage, where a bond adjacent to a heteroatom breaks. libretexts.org
| Ion Formula | Isotope Composition | Calculated m/z | Relative Intensity (%) |
|---|---|---|---|
| C₇H₄ClN₃⁺ | ¹²C₇ ¹H₄ ³⁵Cl ¹⁴N₃ | 165.0094 | 100.00 |
| ¹²C₇ ¹H₄ ³⁷Cl ¹⁴N₃ | 167.0064 | 32.00 |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment and Dynamics
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of complex molecules like this compound. iaea.org While one-dimensional (¹H and ¹³C) NMR provides initial information, 2D techniques are required to resolve ambiguities and confirm the connectivity of the entire molecule. ipb.pt
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, a COSY spectrum would reveal cross-peaks between the adjacent protons on the pyridine (B92270) ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com It allows for the unambiguous assignment of each carbon atom that bears a proton. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for assembling the molecular skeleton by identifying long-range couplings (typically 2-4 bonds) between protons and carbons. creative-biostructure.com For instance, protons on the pyridine ring would show correlations to carbons in the pyrazine (B50134) ring, and vice-versa, confirming the fused heterocyclic core structure of pyrido[2,3-b]pyrazine (B189457). ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt For a planar molecule like this compound, NOESY can help confirm assignments by showing correlations between protons on different rings that are spatially proximate.
| Technique | Type of Correlation | Information Gained for this compound |
|---|---|---|
| COSY | ¹H-¹H (through-bond) | Identifies adjacent protons on the pyridine ring. |
| HSQC | ¹H-¹³C (one-bond) | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C (multiple-bond) | Confirms the fused ring structure by showing long-range H-C correlations across the molecule. |
| NOESY | ¹H-¹H (through-space) | Confirms spatial proximity of protons, supporting structural assignments. |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles.
While the specific crystal structure for this compound is not detailed in the provided search results, extensive studies have been performed on closely related derivatives. For example, the crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine has been determined. dntb.gov.uaiucr.org In this derivative, the pyridopyrazine moiety is noted to be buckled, with the pyrazine and pyridine rings inclined to each other by 8.78 (10)°. dntb.gov.uaiucr.org The thiophenyl substituents are twisted relative to the core ring system. dntb.gov.uaiucr.org Such studies reveal how substituents and crystal packing forces influence the planarity of the pyridopyrazine core. dntb.gov.ua In the crystal packing of the bromo-derivative, molecules are linked by intermolecular interactions like C—H⋯Br and C—H⋯N, forming layered structures. dntb.gov.uaiucr.org This information is critical for understanding solid-state properties and intermolecular interactions.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.2222 (5) |
| b (Å) | 21.5979 (8) |
| c (Å) | 12.2263 (4) |
| Pyridopyrazine buckle angle (°) | 8.78 (10) |
Vibrational Spectroscopy (Advanced IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a fingerprint that is unique to the compound and offers information on its functional groups and bonding. stfc.ac.uk
For this compound, the IR spectrum would exhibit characteristic bands corresponding to the vibrations of the heterocyclic aromatic system. Key expected absorptions include:
C-H stretching: Typically found above 3000 cm⁻¹.
C=C and C=N stretching: A series of bands in the 1620-1400 cm⁻¹ region, characteristic of the aromatic rings. academie-sciences.fr
C-H in-plane and out-of-plane bending: Vibrations in the 1300-700 cm⁻¹ region, which are sensitive to the substitution pattern on the ring.
C-Cl stretching: A strong absorption typically observed in the 850-550 cm⁻¹ range.
Studies on related diazines, such as pyrazine and pyridazine, have utilized IR and Raman spectroscopy to perform full spectral assignments with the aid of computational calculations. core.ac.ukaip.org These analyses help to understand the delocalization of π-electrons within the ring system. core.ac.uk In a derivative like 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, IR spectroscopy has identified key bands at 1539, 1427, and 1410 cm⁻¹, corresponding to the core structure. iucr.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Variable |
| Aromatic C=C and C=N Stretch | 1620 - 1400 | Medium to Strong |
| C-H Bending (out-of-plane) | 900 - 675 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties Investigations
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insight into the electronic transitions and photophysical properties of a molecule. Pyrido[2,3-b]pyrazine derivatives are known to possess interesting photophysical characteristics. researchgate.net
The UV-Vis absorption spectrum of pyridopyrazine systems typically displays multiple bands. rsc.org High-energy bands are generally assigned to π-π* transitions within the aromatic system, while lower-energy bands are often attributed to intramolecular charge transfer (ICT) from electron-donating parts of the molecule to the electron-accepting pyridopyrazine core. rsc.orgmdpi.com The position and intensity of these bands are sensitive to substituents and solvent polarity. mdpi.com For example, pyridopyrazine derivatives often exhibit halochromism, where the absorption spectra change dramatically with the pH of the medium. researchgate.net
Many pyridopyrazine derivatives are also fluorescent, with emission wavelengths that can be tuned by altering the electronic nature of substituents. core.ac.uk Some derivatives show aggregation-induced emission enhancement (AIEE), where they are weakly emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.orgrsc.org This behavior is often linked to restricted intramolecular rotation in the solid state, which blocks non-radiative decay pathways. rsc.org For instance, a study of several pyridopyrazine derivatives showed emission maxima (λem) ranging from 447 nm in solution to 474 nm in the solid state, with high quantum yields. rsc.org
| Property | Solvent/State | Value |
|---|---|---|
| Absorption Maxima (λabs) | CHCl₃ | 267 nm (π-π*) |
| 388 nm (ICT) | ||
| Emission Maxima (λem) | CHCl₃ | 447 nm |
| Solid State | 474 nm | |
| Quantum Yield (Φ) | CHCl₃ | 0.23 |
| Solid State | 0.45 |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determinations
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques used exclusively for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.
The parent molecule, this compound, is achiral due to its plane of symmetry. Therefore, it does not exhibit any CD or ORD signals and is "silent" to these techniques.
However, chiroptical spectroscopy would become an essential tool if a chiral center were introduced into the molecule, for example, by attaching a chiral substituent to the pyridopyrazine core. In such a case, the resulting enantiomers would produce mirror-image CD and ORD spectra. These techniques would then be critical for:
Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). This allows for the quantitative analysis of the purity of enantiomeric mixtures.
Assigning Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the chiral center can often be determined.
While no specific data exists for chiral derivatives of this compound in the search results, the application of these techniques is a standard and powerful method in the stereochemical analysis of any new chiral compound.
Computational and Theoretical Studies on 7 Chloropyrido 2,3 B Pyrazine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For pyrido[2,3-b]pyrazine (B189457) derivatives, DFT computations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been successfully employed to analyze their spectroscopic and electronic characteristics. rsc.org
The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. rsc.org A smaller gap suggests higher reactivity and lower kinetic stability. rsc.org
For substituted pyridinium (B92312) and pyrazolium (B1228807) bromides, HOMO and LUMO energy values have been calculated to determine their quantum parameters. rsc.org In the study of various heterocyclic compounds, including pyridine (B92270) and pyrazine (B50134) derivatives, the analysis of frontier molecular orbitals is key to understanding their reactivity. wuxiapptec.com For instance, in some chlorodiazines and chloropyridines, the LUMO is centered on the C-Cl carbon, making it the relevant orbital for nucleophilic substitution. wuxiapptec.com However, for other related compounds like 2-chloropyrazine, the LUMO+1 orbital has a more significant lobe on the C-Cl carbon and is therefore more relevant for predicting reactivity. wuxiapptec.com
The distribution of electron density in these frontier orbitals determines the most likely sites for electrophilic and nucleophilic attack. The HOMO, acting as an electron donor, indicates regions susceptible to electrophilic attack, while the LUMO, an electron acceptor, points to sites prone to nucleophilic attack. rsc.org
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Representative Heterocyclic Compounds Note: This table is a representative example based on general findings in the literature for similar compounds and is for illustrative purposes. Specific values for 7-chloropyrido[2,3-b]pyrazine would require dedicated calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Substituted Pyridinium Bromide 1 | -6.254 | -2.020 | 4.234 |
| Substituted Pyridinium Bromide 2 | -6.023 | -2.055 | 3.968 |
| Substituted Pyrazolium Bromide 1 | -6.214 | -3.089 | 3.125 |
| Substituted Pyrazolium Bromide 2 | -5.397 | -1.239 | 4.158 |
Quantum chemical calculations can predict the reactivity of this compound and its derivatives. Global reactivity descriptors, derived from the energies of frontier orbitals, such as hardness (η) and softness (S), can be correlated with the molecule's reactivity. rsc.org For example, a study on pyrido[2,3-b]pyrazine derivatives showed that a compound with a lower HOMO-LUMO gap exhibited smaller hardness and greater softness, indicating higher reactivity. rsc.org
These calculations are also vital for elucidating reaction mechanisms. For instance, in nucleophilic substitution reactions, the activation energies for different potential pathways can be calculated to determine the most favorable route. wuxiapptec.com The study of chloropyridazine isomers demonstrated that the calculated activation energy differences for bromide substitution were consistent with observed reactivity differences, validating the use of specific frontier orbitals for correlation. wuxiapptec.com Furthermore, DFT has been used to study the dissociative electron attachment in halopyrazines, where potential energy curves for the halogen bond were determined. mostwiedzy.pl
Theoretical calculations can simulate various spectroscopic properties, providing valuable data for structural confirmation and interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net These calculated shifts can be compared with experimental data to confirm the molecular structure. researchgate.net
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the maximum absorption wavelengths (λmax) in UV-Vis spectra. researchgate.netosf.io These calculations help in understanding the electronic nature of the chromophores within the molecule. For example, TD-DFT calculations on porphyrin systems have been used to analyze the contributions of frontier orbital transitions to the observed B- and Q-bands. osf.io
Vibrational Modes: DFT calculations can predict the fundamental vibrational frequencies and intensities in infrared (IR) and Raman spectra. researchgate.net This information aids in the assignment of experimental vibrational bands to specific molecular motions.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of flexible this compound derivatives and to study their intermolecular interactions with solvent molecules or biological macromolecules. mdpi.com This technique is particularly useful for understanding how these molecules behave in a biological environment, which is crucial for drug design. sci-hub.se For instance, MD simulations can reveal the stability of a ligand-protein complex and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatized this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ijournalse.orgmdpi.com These models are built using molecular descriptors, which can be calculated using computational methods.
For derivatives of this compound, QSAR/QSPR studies can be employed to predict their biological activities or properties based on their structural features. researchgate.net For example, a 2D-QSPR study on pyrazine derivatives successfully modeled their odor thresholds using electronic and quantum chemical descriptors calculated with DFT. ijournalse.org Similarly, QSPR models have been developed for pyridine and quinoline (B57606) derivatives to predict their corrosion inhibition efficiency based on descriptors like hardness (η), minimal electrostatic potential, and volume. researchgate.net The generation and selection of appropriate molecular descriptors are critical steps in building a robust and predictive QSAR/QSPR model. d-nb.info
Ligand-Target Interaction Modeling (e.g., Molecular Docking, Molecular Dynamics) for Biochemical Activity Prediction
To predict the biochemical activity of this compound and its analogues, computational techniques that model the interaction between the small molecule (ligand) and its biological target (e.g., a protein) are employed.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.govauctoresonline.org By evaluating the binding affinity, often expressed as a docking score or binding energy, molecular docking can screen a library of compounds and identify potential hits. nih.govsmolecule.com For example, molecular docking studies on pyrazine-containing 1,2,3-triazole derivatives were used to screen their efficacy against cancer and diabetes drug targets. researchgate.net
Molecular Dynamics: Following molecular docking, MD simulations can be performed on the ligand-target complex to assess its stability and to refine the binding mode. sci-hub.seresearchgate.net MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. mdpi.com This can help in understanding the detailed mechanism of action at the molecular level. auctoresonline.org For instance, MD simulations have been used to elucidate the binding site and the dynamics of interacting amino acid residues for novel triazolo[4,3-a]pyrazin analogues. sci-hub.se
Exploration of Biological Activities and Biochemical Applications of 7 Chloropyrido 2,3 B Pyrazine Derivatives in Pre Clinical Contexts
In Vitro Enzyme Inhibition Studies (e.g., Kinases, Proteases, other Specific Enzymes)
Derivatives of the pyrido[2,3-b]pyrazine (B189457) scaffold have been identified as potent inhibitors of various kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer.
Notably, certain pyrido[2,3-b]pyrazines have been investigated as inhibitors of serine/threonine kinases. google.com For instance, derivatives carrying urea (B33335) or carbamate (B1207046) substitutions have been explored for their ability to modulate serine/threonine protein kinases like Akt (also known as PKB). google.com The inhibition of the PI3K/AKT/mTOR pathway is a key strategy in cancer therapy.
Furthermore, pyrido[2,3-b]pyrazine derivatives have been described as modulators of both tyrosine and serine/threonine kinases. google.com Specifically, compounds with urea, thiourea, amidine, or guanidine (B92328) groups at the 6- or 7-position have shown potential as kinase inhibitors. google.com The versatility of this scaffold allows for substitutions that can be tailored to target specific kinase domains. For example, some derivatives have been patented as inhibitors of spleen tyrosine kinase (Syk), indicating their potential in treating inflammatory and autoimmune conditions. google.com
In the context of cancer treatment, pyrido[2,3-b]pyrazine derivatives have also been investigated as inhibitors of histone deacetylases (HDACs), which are enzymes that play a critical role in the epigenetic regulation of gene expression. google.com
A focused screening of known kinase inhibitors identified a pyrrolo[2,3-b]pyrazine derivative as a potent, albeit non-selective, inhibitor of PKMYT1, a kinase involved in cell cycle regulation. nih.gov Subsequent optimization by replacing a pyrazine (B50134) nitrogen with a CH group led to a five-fold increase in enzymatic potency. nih.gov
Some pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown the ability to inhibit tyrosine kinases, which is linked to their antitumor properties. researchgate.net
| Derivative Class | Target Enzyme(s) | Potential Therapeutic Area |
| Urea/Carbamate substituted pyrido[2,3-b]pyrazines | Serine/Threonine Kinases (e.g., Akt/PKB) | Cancer |
| Urea/Thiourea/Amidine/Guanidine substituted pyrido[2,3-b]pyrazines | Tyrosine and Serine/Threonine Kinases | Cancer |
| Pyrido[3,4-b]pyrazine (B183377) derivatives | Spleen Tyrosine Kinase (Syk) | Inflammatory Diseases, Autoimmune Disorders |
| Amide/Acrylamide substituted pyrido[2,3-b]pyrazines | Histone Deacetylases (HDACs) | Cancer |
| Pyrrolo[2,3-b]pyrazine derivatives | PKMYT1, SRC/ABL, Ephrin receptors | Cancer |
| Pyrido[2,3-d]pyrimidine derivatives | Tyrosine Kinases | Cancer |
Receptor Binding Assays and Ligand-Receptor Interaction Profiling
Receptor binding assays are crucial for understanding how these compounds interact with their biological targets. For instance, (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate has been studied for its binding affinity to specific receptors involved in cell signaling. smolecule.com Techniques such as surface plasmon resonance and fluorescence resonance energy transfer are employed to quantify these interactions and observe conformational changes upon binding. smolecule.com Molecular docking studies also play a significant role in predicting the binding sites and affinities of these derivatives with their target receptors. smolecule.com
Cell-Based Assays for Cellular Pathway Modulation (e.g., Signal Transduction, Apoptosis Induction in Cell Lines)
The biological effects of 7-chloropyrido[2,3-b]pyrazine derivatives are often evaluated in cell-based assays to understand their impact on cellular processes. Pyrido[2,3-b]pyrazine derivatives have been shown to induce apoptosis in cancer cell lines. researchgate.net The core structure is found in molecules that have shown potential as inhibitors of erlotinib-resistant tumors. researchgate.net
Pyrrolo[2,3-c]pyridazine derivatives, which are structurally related, have been noted for their ability to induce apoptosis, highlighting the potential of this general heterocyclic system in oncology. The inhibition of the Syk-mediated PI3K/AKT/mTOR pathway by certain derivatives leads to decreased B-cell survival and proliferation in vitro. google.com
Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal, Antiviral Activities in vitro)
The pyrido[2,3-b]pyrazine scaffold has been a source of compounds with promising antimicrobial properties.
Antibacterial Activity: A series of new pyrido[2,3-b]pyrazine derivatives were synthesized and tested for their antibacterial activity. imist.ma One derivative, featuring two thiocarbonyl groups, demonstrated significant activity against several bacterial strains. imist.ma The minimum inhibitory concentrations (MICs) were determined for this compound against both Gram-positive and Gram-negative bacteria. imist.ma The study highlighted that the presence of thione groups appears to be crucial for the antibacterial effect, while the addition of alkyl or aryl side-chains tended to decrease this activity. imist.ma
Another study on chloropyrazine-tethered pyrimidine (B1678525) derivatives revealed that compounds with electron-withdrawing groups on the phenyl ring exhibited potent antibacterial activity, in some cases surpassing the reference drug ciprofloxacin. mdpi.com
Antifungal Activity: Significant antifungal activities have been observed for some pyrido[2,3-d]pyrimidine derivatives. researchgate.net Their structural similarity to pteridines may explain their ability to competitively inhibit dihydrofolate reductase, a mechanism linked to their antifungal effects. researchgate.net
| Compound/Derivative | Bacterial Strain | MIC (mg/mL) |
| Pyrido[2,3-b]pyrazine with two thiocarbonyl groups | Staphylococcus aureus | 0.078 imist.ma |
| Bacillus cereus | 0.078 imist.ma | |
| Escherichia coli | 0.625 imist.ma | |
| Salmonella typhi | 1.25 imist.ma |
Antiparasitic Activity Assessments (in vitro or in vivo non-human models)
Derivatives of the broader phenazine (B1670421) family, to which pyrido[2,3-b]pyrazines belong, have shown notable antiparasitic effects. mdpi.com For instance, certain pyrido[2,3-d]pyrimidines are used to treat HIV-induced pneumonia and other bacterial infections. researchgate.net
Potential as Chemical Probes for Biological Systems
The ability of this compound derivatives to interact with specific biological targets makes them valuable as chemical probes. smolecule.com These compounds can be used in biochemical assays to investigate and elucidate biological pathways, particularly in the context of receptor-ligand interactions and cellular signaling mechanisms. smolecule.com
Structure-Activity Relationship (SAR) Studies on Derivatives (focused on in vitro or in silico biological targets)
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of this compound derivatives.
For antibacterial derivatives, it has been observed that the presence of thiocarbonyl groups on the pyrido[2,3-b]pyrazine moiety is important for activity, while the introduction of alkyl or aryl side chains diminishes the effect. imist.ma
In the context of antitumor activity, minor structural changes, such as shifting the position of a chlorine atom on the pyrido[3,4-b]pyrazine isomer, can significantly alter bioactivity. vulcanchem.com Specifically, moving the chlorine from the 2- to the 3-position was found to decrease antitumor activity by 50%. vulcanchem.com The chlorine atom is thought to enhance binding affinity through hydrophobic interactions and its electron-withdrawing nature. vulcanchem.com Replacing the chlorine with bulkier substituents can reduce the planarity of the molecule and alter its biological effects. vulcanchem.com
For pyrido[2,3-b]pyrazine derivatives synthesized through the condensation of pyridinediamines and α-oxocarbonyl compounds, the formation of two different regioisomers is possible if the starting dioxo compound is unsymmetrical. researchgate.net These regioisomers can exhibit significantly different biological activities, underscoring the importance of regioselectivity in their synthesis. researchgate.net
Applications in Advanced Materials Science and Chemical Technologies Excluding Basic Material Properties
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The electron-withdrawing character of the pyrazine (B50134) moiety makes pyridopyrazine derivatives excellent candidates for n-type materials in organic electronic devices. Derivatives of the related pyridopyrazino[2,3-b]indole structure have been shown to be effective electron-transporting materials. ias.ac.in These molecules possess a donor-acceptor (D-A) architecture that facilitates an intramolecular charge transfer (ICT) transition. ias.ac.in
Key properties of these materials include:
Tunable Energetics: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be finely tuned by modifying the substituents on the pyridopyrazino[2,3-b]indole core. This allows for precise matching with other materials in an OLED stack to ensure efficient charge injection and transport. ias.ac.in
High Thermal Stability: These compounds exhibit good thermal stability, a crucial requirement for the longevity and reliability of electronic devices. ias.ac.in
Emissive Properties: Some derivatives display aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. This property is highly desirable for creating efficient solid-state emitters for OLED displays. ias.ac.in
The combination of suitable LUMO energy levels for electron transport and the potential for solid-state emission makes these materials promising for use as both electron transport layers and emissive layers in optoelectronic devices. ias.ac.in While research has also focused on selenophene (B38918) derivatives for OLEDs, the pyrazine-based systems offer a distinct set of tunable properties. mdpi.com
Photovoltaic Devices
In the realm of solar energy, pyrazine-based compounds have emerged as highly effective components in dye-sensitized solar cells (DSSCs). rsc.org Their performance is rooted in the strategic design of photosensitizer dyes, often following a donor–π-bridge–acceptor (D–π–A) architecture. In this design, the electron-deficient pyrazine unit frequently serves as the electron-accepting π-bridge, facilitating efficient intramolecular charge transfer upon light absorption. rsc.orgmdpi.com
The pyridopyrazine core is one of several pyrazine-based structures, alongside quinoxaline (B1680401) and thienopyrazine, that has been successfully incorporated into DSSC sensitizers. rsc.org The high electron-attracting nature of the pyrazine ring is a key feature in the push-pull scaffold that drives the ICT mechanism. mdpi.com This ensures efficient electron injection from the dye into the semiconductor (e.g., TiO₂) layer of the solar cell. mdpi.com Research into new organic photosensitizers based on pyrazine derivatives has demonstrated their capability to absorb a significant portion of the visible light spectrum. mdpi.com
Below is a data table summarizing the performance of selected pyrazine-based photosensitizers in DSSCs.
| Dye Name | Core Structure | Power Conversion Efficiency (PCE) | Reference |
| TPPF | Pyrazine Derivative | 2.64% | mdpi.com |
| TP1 | Thieno[3,4-b]pyrazine | Up to 5.2% | mdpi.com |
| D-A-π-A' | Pyrazine Architecture | Up to 12.5% | rsc.org |
These results underscore the potential of pyrazine-based dyes, including those derived from the pyridopyrazine scaffold, in advancing the efficiency of organic photovoltaic technologies. rsc.orgmdpi.commdpi.com
Chemo/Biosensors and Fluorescent Probes
The design of chemosensors and fluorescent probes leverages specific molecular interactions that translate a recognition event into a measurable signal. Pyrido[2,3-b]pyrazine (B189457) derivatives have been utilized in this field, particularly for electrochemical sensing. rsc.org
Design Principles and Sensing Mechanisms
The functionality of fluorescent probes is governed by a variety of photophysical mechanisms that are modulated by the presence of an analyte. nih.govfrontiersin.org Understanding these mechanisms is key to designing selective and sensitive sensors.
| Mechanism | Description | Reference |
| Photoinduced Electron Transfer (PET) | An electron transfer occurs between the sensor's fluorophore and a receptor unit. Analyte binding to the receptor alters its redox potential, inhibiting or enabling PET, which "switches" the fluorescence on or off. | frontiersin.orgmdpi.com |
| Förster Resonance Energy Transfer (FRET) | Energy is non-radiatively transferred from an excited donor fluorophore to an acceptor fluorophore. The binding of an analyte can change the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal. | nih.govnih.gov |
| Intramolecular Charge Transfer (ICT) | In D-π-A molecules, photoexcitation moves electron density from the donor to the acceptor, creating an excited state with a large dipole moment. Analyte interaction can affect the energy of this ICT state, causing a shift in the emission wavelength. | frontiersin.org |
| Chelation-Enhanced Fluorescence (CHEF) | A sensor with a metal-binding site (chelator) often has its fluorescence quenched. Upon binding a metal ion, a rigid complex is formed that restricts non-radiative decay pathways, leading to a significant enhancement of fluorescence. | frontiersin.org |
A specific application involves the use of pyrido[2,3-b]pyrazine derivatives for the electrochemical detection of DNA. rsc.org This demonstrates the platform's utility in creating sophisticated biosensors for critical biomolecules.
Catalysis and Ligand Design for Metal Complexes
The nitrogen atoms within the pyridopyrazine ring system possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property is actively exploited in the design of ligands for catalysis and the construction of complex metal-organic structures. massey.ac.nzmdpi.com
Pyrazine-based ligands are known to facilitate electronic communication between metal centers within polynuclear structures. massey.ac.nz This capability is crucial for developing materials with controllable magnetic or electronic states. massey.ac.nz Researchers have designed and synthesized new series of ligands centered around a pyrazine unit, which are then reacted with a range of 3d metal salts. massey.ac.nz These reactions have successfully produced coordination compounds with metals such as Mn(II), Fe(III), Co(II), and Ni(II). massey.ac.nzmdpi.com The resulting assemblies can form extended structures, including one-dimensional polymer chains and three-dimensional networks. massey.ac.nz
The synthesis of these metal complexes often involves specific catalysts and coupling reagents. For instance, the creation of amide bonds in pyrazine-containing derivatives has been achieved using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). researchgate.net
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The pyridopyrazine scaffold is an effective building block in this field due to its ability to direct the self-assembly of complex architectures. massey.ac.nz
The primary application in this area is the use of pyrazine derivatives as ligands that, upon coordination with metal ions, self-assemble into well-defined supramolecular structures. massey.ac.nz Research has focused on creating new pyrazine-based ligands specifically to form metal-organic supramolecular complexes and to investigate the resulting architectures. massey.ac.nz These efforts have led to the formation of organized structures such as 1D polymer chains and even more complex 3D polymer networks. massey.ac.nz
Furthermore, the phenomenon of aggregation-induced emission (AIE) observed in some pyridopyrazino[2,3-b]indole derivatives is a direct consequence of self-assembly. ias.ac.in In dilute solutions, the molecules are free to rotate, which provides a pathway for non-radiative energy decay. However, in an aggregated state, these rotations are restricted, which closes the non-radiative channel and causes the molecules to become highly emissive. ias.ac.in This demonstrates how self-assembly can be used to switch on desirable functional properties like fluorescence.
Advanced Separation Technologies
The application of 7-chloropyrido[2,3-b]pyrazine in advanced separation technologies, such as selective adsorbents and membrane separations, is a developing area with less published research compared to its other applications. However, the chemical nature of the pyridopyrazine core suggests significant potential.
The ability of pyrazine units to act as ligands and form extended metal-organic frameworks (MOFs) or be incorporated into porous organic polymers (POPs) is particularly relevant. frontiersin.orgmassey.ac.nz Materials like MOFs and POPs are renowned for their high surface area and tunable pore sizes, making them excellent candidates for selective gas adsorption and separation. The specific chemical functionalities of the pyridopyrazine core could be used to impart selectivity for certain molecules, enabling their separation from a mixture.
While direct applications are not yet widely reported, separation techniques such as Hydrophilic-Interaction Chromatography (HILIC) have been used for the separation of related polar compounds, indicating the types of chromatographic methods that could be developed for pyridopyrazine-based substances. researchgate.net The future may see the design of novel adsorbents or membranes where the pyridopyrazine unit acts as the key selective site for targeted separations.
Future Research Directions and Unexplored Avenues for 7 Chloropyrido 2,3 B Pyrazine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry continually seeks greener and more efficient methods for the construction of complex molecules. For 7-Chloropyrido[2,3-b]pyrazine, future research will likely focus on the development of novel synthetic pathways that prioritize sustainability. This includes the exploration of catalytic systems that minimize waste and energy consumption. Methodologies such as C-H activation, flow chemistry, and the use of eco-friendly solvents are anticipated to play a pivotal role in creating more sustainable routes to this compound and its derivatives. A key objective will be to move away from traditional, often harsh, synthetic conditions to more benign and atom-economical processes.
Discovery of Unconventional Reactivity Patterns
The pyrido[2,3-b]pyrazine (B189457) core, with its electron-deficient nature, presents a fertile ground for discovering unconventional reactivity. The presence of a chlorine atom at the 7-position further modulates the electronic properties of the ring system, offering unique opportunities for chemical transformations. Future investigations are expected to uncover novel reactivity patterns, such as unusual cycloaddition reactions, ring-opening and rearrangement cascades, and innovative cross-coupling strategies. Understanding and harnessing these unconventional reactions will enable the synthesis of previously inaccessible molecular architectures based on the this compound scaffold.
Integration into Complex Molecular Architectures and Hybrid Systems
The structural attributes of this compound make it an attractive building block for the construction of more complex molecular systems. Future research is poised to explore its integration into larger, multifunctional molecules and hybrid materials. This could involve its incorporation into macrocycles, polymers, or supramolecular assemblies. The development of such complex architectures could lead to materials with novel photophysical, electronic, or recognition properties. Furthermore, the creation of hybrid systems, where this compound is combined with other functional moieties, could result in materials with synergistic functionalities for applications in sensing, catalysis, or electronics.
Deeper Mechanistic Understanding of Biological and Material Applications (in non-clinical settings)
While the pyrido[2,3-b]pyrazine scaffold is found in some biologically active molecules, a deeper mechanistic understanding of how this compound interacts with biological targets at a molecular level is an area ripe for exploration in non-clinical contexts. eurekaselect.com Future studies will likely employ advanced analytical and computational techniques to elucidate the precise mechanisms of action in various biological assays. In the realm of materials science, a more profound comprehension of the structure-property relationships will be crucial. Investigating how the molecular and electronic structure of this compound influences the bulk properties of materials will be essential for the rational design of new functional materials.
Predictive Modeling and Artificial Intelligence Integration in Compound Design and Discovery
Q & A
Basic: What are the primary synthetic routes for 7-Chloropyrido[2,3-b]pyrazine, and how are reaction conditions optimized?
The synthesis of this compound typically involves halogenation of pyrido[2,3-b]pyrazine precursors. A scalable method employs solvent-free chlorination using POCl₃, which introduces chlorine at specific positions under controlled conditions (e.g., 100–120°C, 12–24 hours). Pyridine or its derivatives are often used as catalysts to enhance reactivity . Optimization focuses on reducing byproducts via stoichiometric control (equimolar POCl₃) and purification through recrystallization or column chromatography.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential. In NMR, aromatic proton signals between δ 8.5–9.5 ppm confirm the pyridine-pyrazine fusion, while chlorine substituents cause deshielding in adjacent carbons (~δ 140–150 ppm in ¹³C NMR). FT-IR detects C-Cl stretching vibrations near 550–650 cm⁻¹. Mass spectrometry (ESI-MS) provides molecular weight validation, with [M+H]⁺ peaks matching theoretical values .
Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibition by this compound derivatives?
SAR studies involve systematic substitution at the pyrido[2,3-b]pyrazine core. For example:
- Position 7 (Cl): Enhances JAK3 selectivity by forming hydrophobic interactions with kinase pockets.
- Position 2/3: Introducing bromine or trifluoromethyl groups improves potency (IC₅₀ < 50 nM) and reduces off-target effects.
Methodologically, derivatives are screened against kinase panels (e.g., Eurofins KinaseProfiler™) to assess isoform specificity. Computational docking (AutoDock Vina) guides rational design by predicting binding poses .
Advanced: What computational strategies are used to model this compound’s electronic properties and target interactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transfer efficiency. Molecular dynamics (MD) simulations (AMBER force field) assess stability in biological environments. For target interactions, ensemble docking with Schrödinger Suite evaluates binding affinities to kinases or DNA, validated by free-energy perturbation (FEP) studies .
Advanced: How should researchers address contradictions in reported biological activity data for pyrrolo[2,3-b]pyrazine derivatives?
Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times). Mitigation strategies include:
- Standardized protocols: Use identical cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., staurosporine).
- Meta-analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.
- Mechanistic validation: Confirm target engagement via Western blotting or CRISPR knockouts .
Advanced: What is the proposed mechanism of this compound in kinase inhibition, and how does it compare to clinical inhibitors?
This compound acts as a Type I ATP-competitive inhibitor, binding to the kinase hinge region via hydrogen bonds (e.g., NH of pyrazine with Glu903 in JAK3). Unlike crizotinib (a clinical ALK inhibitor), its smaller scaffold allows deeper penetration into hydrophobic pockets, reducing off-target effects. Comparative IC₅₀ values (JAK3 vs. JAK2) and selectivity indices (SI > 10) highlight its specificity .
Advanced: How is this compound utilized in electrochemical DNA sensing applications?
The compound’s π-conjugated system enables intercalation into DNA, altering redox currents. Functionalization with ferrocene or methylene blue enhances signal amplification. Methodologically, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in PBS buffer (pH 7.4) detect DNA hybridization events with nM sensitivity. Selectivity is confirmed via mismatch DNA controls .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of POCl₃ byproducts.
- Waste disposal: Halogenated waste containers for chlorinated intermediates.
Refer to SDS guidelines for spill management and first-aid measures (e.g., eye irrigation with saline for exposure) .
Advanced: How does X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) at 100 K determines bond lengths, angles, and packing motifs. For example, a monoclinic crystal system (space group P2₁/c) with Z = 4 confirms halogen positioning. Data refinement via SHELXTL resolves disorder, validated by R-factor convergence (< 0.05). CCDC deposition ensures reproducibility .
Advanced: What photophysical properties make this compound suitable for OLED applications?
The fused aromatic system exhibits strong blue-red fluorescence (λem = 450–650 nm) with high quantum yield (Φ > 0.8). Tuning substituents (e.g., electron-donating groups at position 4) adjusts HOMO-LUMO gaps (ΔE ~2.5–3.0 eV). Device fabrication via vacuum deposition on ITO substrates achieves luminance >10,000 cd/m², with CIE coordinates matching sRGB standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
